molecular formula C21H19F3N4O2S B2359147 (4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone CAS No. 955908-64-2

(4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone

Cat. No.: B2359147
CAS No.: 955908-64-2
M. Wt: 448.46
InChI Key: KEWPKBGLSLVXBL-UHFFFAOYSA-N
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Description

(4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone is a complex organic compound that merges several functional groups. The compound showcases a rich interplay of aromatic and heterocyclic structures, making it of interest in various research and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-phenylpiperazine moiety, followed by the introduction of the thiazole ring and final coupling with the trifluoromethoxyphenyl group. Conditions often involve the use of strong bases like sodium hydride and coupling agents like EDC or DCC, under inert atmospheres such as nitrogen or argon.

Industrial Production Methods

In industrial settings, the production of this compound would leverage scalable chemical processes. Continuous flow reactions might be employed to increase yield and efficiency while minimizing waste. Catalysts and automated systems play significant roles in such methods, ensuring precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone undergoes various organic reactions such as:

  • Oxidation: Using oxidizing agents like KMnO4 or PCC.

  • Reduction: Hydride donors like LiAlH4.

  • Substitution: Nucleophilic substitution involving halide reagents.

Common Reagents and Conditions

Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. Typical conditions might involve specific temperatures (0-100°C), anhydrous solvents, and inert gas environments.

Major Products

Depending on the reactions, major products could include oxidized, reduced, or substituted versions of the original compound, often retaining the core structural integrity but with functional modifications.

Scientific Research Applications

Chemistry

The compound’s complex structure makes it a subject for studies in synthetic methodologies and reaction mechanisms.

Biology

Medicine

Possible exploration as a pharmaceutical agent targeting specific molecular pathways due to its functional groups.

Industry

Applications might extend to material sciences where its unique properties could contribute to the development of novel materials.

Mechanism of Action

The mechanism by which (4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone exerts its effects often involves interaction with specific enzymes or receptors. The phenylpiperazine moiety is known for its affinity to neurotransmitter receptors, whereas the trifluoromethoxyphenyl group enhances lipophilicity, aiding in membrane permeability. Molecular targets can include G-protein coupled receptors or ion channels, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Phenylpiperazin-1-yl)(2-((4-methoxyphenyl)amino)thiazol-4-yl)methanone

  • (4-Phenylpiperazin-1-yl)(2-((4-chlorophenyl)amino)thiazol-4-yl)methanone

Uniqueness

The trifluoromethoxy group distinguishes this compound by significantly altering its pharmacokinetic properties, such as metabolic stability and membrane permeability, compared to non-fluorinated analogs.

There you go—a deep dive into this fascinating compound!

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2S/c22-21(23,24)30-17-8-6-15(7-9-17)25-20-26-18(14-31-20)19(29)28-12-10-27(11-13-28)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWPKBGLSLVXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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